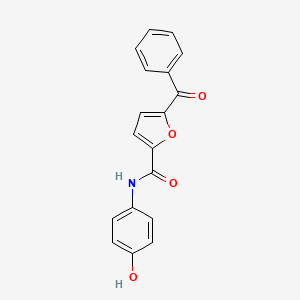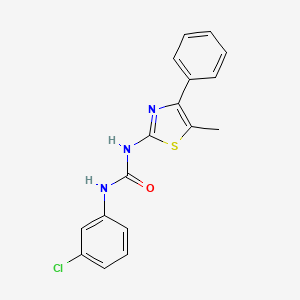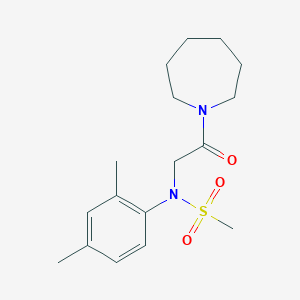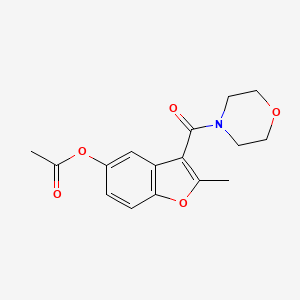![molecular formula C18H17N3OS B5863735 N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide, also known as Compound A, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用机制
The mechanism of action of N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide is not fully understood. However, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. In addition, this compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, this compound has been found to improve insulin sensitivity and reduce blood glucose levels, which are important for the treatment of diabetes.
实验室实验的优点和局限性
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and enter cells. It has also been found to exhibit low toxicity, making it a safe option for in vitro and in vivo experiments. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide. One direction is to further explore its anti-inflammatory activity and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-cancer activity and its potential for the treatment of various types of cancer. In addition, future studies could focus on the development of more soluble derivatives of this compound to improve its bioavailability and efficacy.
合成方法
The synthesis of N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide involves the reaction of 4-isopropylphenyl isothiocyanate with isonicotinamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 4-isopropylphenylthiourea, which then reacts with isonicotinamide to form the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, this compound has been found to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12(2)13-3-5-14(6-4-13)16-11-23-18(20-16)21-17(22)15-7-9-19-10-8-15/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYZLBAOIHMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)

![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)




